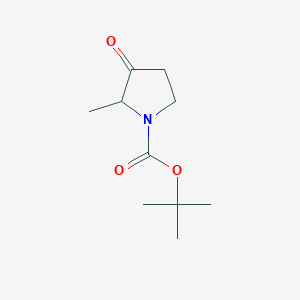

tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate

説明

tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate is a bicyclic pyrrolidine derivative characterized by a tert-butyl ester group at the 1-position, a methyl substituent at the 2-position, and a ketone (oxo) group at the 3-position of the pyrrolidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for chiral amines and peptidomimetics, due to its stereochemical flexibility and stability imparted by the bulky tert-butyl group . Its structural features enable diverse functionalization, making it a versatile scaffold in medicinal chemistry and organic synthesis.

特性

IUPAC Name |

tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBIJMMPYGOFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-1-pyrrolidinecarboxylic acid tert-butyl ester with a suitable oxidizing agent. One common method involves the use of Dess-Martin periodinane as the oxidizing agent in dichloromethane at room temperature . The reaction mixture is stirred for several hours to yield the desired product.

化学反応の分析

tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like Dess-Martin periodinane.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common reagents used in these reactions include Dess-Martin periodinane for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Organic Synthesis

tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate is primarily used as an intermediate in the synthesis of various organic compounds. Its ability to participate in diverse chemical reactions makes it essential for creating complex molecules, including pharmaceuticals and agrochemicals.

| Application Area | Description |

|---|---|

| Organic Chemistry | Serves as an intermediate for synthesizing complex organic compounds. |

| Pharmaceutical Chemistry | Utilized in the development of drug candidates due to its structural properties. |

Biological Research

In biological contexts, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its role as an enzyme inhibitor allows researchers to explore various biochemical pathways.

Mechanism of Action:

this compound can inhibit specific enzymes by binding to their active sites, thus blocking their activity. This property is crucial for understanding metabolic pathways and developing therapeutic agents .

Industrial Applications

The compound is also relevant in the production of fine chemicals and pharmaceuticals, contributing to the formulation of diverse products across multiple industries.

Case Study 1: Enzyme Inhibition Studies

In a study focused on enzyme inhibition, this compound was tested against various enzymes involved in metabolic pathways. The results indicated significant inhibition effects, suggesting its potential use as a lead compound for drug development targeting specific metabolic disorders.

Case Study 2: Synthesis of Bioactive Compounds

Researchers employed this compound as a key intermediate in synthesizing bioactive compounds with antimicrobial properties. The synthesized compounds demonstrated promising activity against several bacterial strains, highlighting the utility of this compound in pharmaceutical research.

作用機序

The mechanism of action of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate, highlighting differences in substituents, ring size, and functional groups:

Key Observations:

Ester Group Impact :

- The tert-butyl ester enhances steric protection and hydrolytic stability compared to ethyl esters, which may degrade under acidic or enzymatic conditions .

- Ethyl analogs (e.g., Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate) exhibit higher lipophilicity, favoring membrane permeability but limiting aqueous solubility .

Ring Size and Flexibility :

- Piperidine derivatives (6-membered rings) offer greater conformational flexibility than pyrrolidine analogs, influencing binding affinity in receptor-targeted molecules .

- Bicyclic derivatives (e.g., 7-azabicyclo[2.2.1]heptane) enforce rigid geometries, reducing entropic penalties in protein-ligand interactions .

Functional Group Variations :

- Pyridine-containing analogs (e.g., tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) introduce aromaticity and halogen substituents, enabling halogen bonding and improved target engagement in kinase inhibitors .

- Ketone (oxo) groups at the 3-position facilitate further derivatization, such as reductive amination or Grignard reactions .

Research Findings and Spectroscopic Insights

- Synthetic Routes: this compound is synthesized via nucleophilic substitution or Mitsunobu reactions, often employing cesium carbonate as a base and acetonitrile as a solvent . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis.

Spectroscopic Characterization :

- NMR : The ¹H NMR spectrum of related tert-butyl pyrrolidine derivatives shows distinct signals for the tert-butyl group (δ ~1.4 ppm) and methyl substituents (δ ~1.2–1.5 ppm). The 3-oxo group deshields adjacent protons, causing upfield shifts (δ ~3.0–3.5 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular ions (e.g., [M+H]⁺ at m/z 392 for a pyridinyloxy analog), with fragmentation patterns reflecting loss of CO₂ or tert-butyl groups .

Notes and Considerations

- Structural vs. Functional Similarity : While similarity scores (e.g., 0.83–0.93) reflect topological resemblance, bioactivity may diverge significantly due to stereoelectronic effects .

- Limitations : Direct biological data for this compound are scarce in the provided evidence; further pharmacological profiling is recommended.

- Applications : The compound’s utility in drug discovery is underscored by its compatibility with late-stage C–H functionalization, enabling rapid diversification .

生物活性

tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and enzyme modulation. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its pyrrolidine ring structure, which plays a crucial role in its biological interactions. The compound's ability to act as a ligand for various enzymes and receptors enhances its therapeutic potential.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity and influencing biochemical pathways. This interaction may enhance or inhibit enzymatic functions, leading to various physiological effects.

- Receptor Modulation : It acts on neurotransmitter receptors, which may contribute to its effects on the nervous system and cancer cells. For example, it has been shown to interfere with NMDA receptor signaling pathways, which are implicated in multidrug resistance in cancer cells .

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. Notably:

- It enhances the efficacy of existing anticancer drugs, such as sorafenib, by reducing the expression of multidrug resistance transporters in hepatocellular carcinoma (HCC) cells .

| Study | Findings |

|---|---|

| Increased accumulation of sorafenib in HCC cells due to reduced MDR transporter expression. | |

| Demonstrated potential as a Kras inhibitor, targeting lung neoplasms. |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored in various studies:

- It acts as an enzyme inhibitor, affecting lipid signaling pathways that are crucial for cancer cell survival and proliferation .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Hepatocellular Carcinoma :

- Kras Inhibition Research :

Pharmacological Applications

The pharmacological implications of this compound extend beyond anticancer applications:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

| Application | Potential Effects |

|---|---|

| Anticancer | Enhances drug efficacy; reduces MDR transporter expression. |

| Antimicrobial | Preliminary evidence suggests effectiveness against certain pathogens. |

Q & A

Q. What are the optimal synthetic routes and conditions for preparing tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate?

The compound is typically synthesized via mixed anhydride intermediates. A standard protocol involves reacting a carboxylic acid precursor with isobutyl chloroformate and DIPEA in dichloromethane, followed by coupling with a nucleophile (e.g., 2-amino-2-methylpropanol). Purification via flash chromatography (25 g silica gel column, 0–100% EtOAc/hexane gradient) yields the product in ~59% yield. Critical parameters include stoichiometric control of DIPEA (2.0–2.2 eq) and reaction monitoring via LC-MS to confirm intermediate formation and consumption .

Q. How is this compound characterized using spectroscopic methods?

- NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the 3-oxo-pyrrolidine ring protons (δ 2.5–3.5 ppm).

- IR : A strong carbonyl stretch at ~1700 cm⁻¹ confirms the ester and ketone functionalities.

- HRMS : Accurate mass determination (e.g., [M+H]⁺ calculated for C₁₁H₁₉NO₃: 214.1438) validates molecular composition. Cross-referencing with crystallographic data (e.g., SHELX-refined structures) resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. How can SHELX software enhance structural determination of this compound derivatives?

SHELXL refines small-molecule crystal structures by optimizing parameters like bond lengths, angles, and thermal displacement factors. For this compound, high-resolution X-ray data can resolve stereochemical ambiguities (e.g., axial vs. equatorial tert-butyl orientation). SHELXD/SHELXE pipelines are robust for experimental phasing in cases of twinned crystals or weak diffraction. Comparative analysis of refinement statistics (R1/wR2) and electron density maps ensures model accuracy .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR and computational predictions (e.g., DFT-calculated shifts) may arise from dynamic effects like ring puckering. Strategies include:

- Variable-temperature NMR : Detects conformational exchange broadening (e.g., coalescence of pyrrolidine ring protons).

- Crystallographic validation : SHELX-refined structures provide unambiguous bond geometries.

- 2D NMR (COSY, NOESY) : Resolves through-space correlations (e.g., NOE contacts between tert-butyl and methyl groups) .

Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitutions?

The 3-oxo group activates the adjacent α-carbon for nucleophilic attack. In anhydrous DMF with K₂CO₃, alkyl halides preferentially substitute at the 2-position. Steric hindrance from the tert-butyl group directs nucleophiles to less hindered sites. Kinetic vs. thermodynamic control is assessed by varying temperature (0°C vs. reflux) and monitoring intermediate stability via TLC/LC-MS .

Methodological Considerations

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| DIPEA Equivalents | 2.0–2.2 eq | Minimizes side reactions |

| Solvent | Anhydrous CH₂Cl₂ | Enhances mixed anhydride stability |

| Reaction Time | 2 hr (anhydride formation) | Prevents over-activation |

| Purification | Flash chromatography | Removes unreacted nucleophile |

Q. Table 2: Spectroscopic Benchmarks

| Technique | Diagnostic Feature | Expected Value |

|---|---|---|

| ¹H NMR | tert-butyl protons | δ 1.4 ppm (s, 9H) |

| ¹³C NMR | Carbonyl (C=O) | δ ~170 ppm |

| IR | Ester C=O stretch | 1720–1700 cm⁻¹ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。